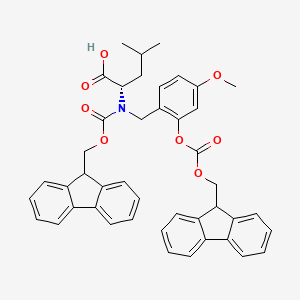

Fmoc-(fmochmb)leu-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Fmoc-(fmochmb)leu-OH” is a compound used in peptide synthesis . The Hmb protection of amide bonds has been shown to inhibit aggregation of ‘difficult’ peptides, thereby leading to products of increased purity . Retention of Hmb groups on the cleaved peptide can greatly improve the solubility of protected peptide fragments and otherwise intractable sequences .

Synthesis Analysis

“Fmoc-(fmochmb)leu-OH” is synthesized using standard peptide synthesis techniques . It’s used as a reactant to synthesize various oligopeptides .Molecular Structure Analysis

The molecular formula of “Fmoc-(fmochmb)leu-OH” is C44H41NO8 . Its molecular weight is 711.80 g/mol .Chemical Reactions Analysis

“Fmoc-(fmochmb)leu-OH” is used in Fmoc solid-phase peptide synthesis . It’s used as a reactant to synthesize various oligopeptides .Physical And Chemical Properties Analysis

“Fmoc-(fmochmb)leu-OH” is a powder . Its molecular weight is 711.80 g/mol . The compound’s empirical formula is C44H41NO8 .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-(fmochmb)leu-OH: is primarily used in solid-phase peptide synthesis (SPPS) . The Fmoc group protects the amino acid during the synthesis process, which is crucial for the assembly of peptides. This compound is particularly useful for incorporating leucine residues into peptides, which can be significant in studying protein structure and function.

Biochemistry

In biochemistry, Fmoc-(fmochmb)leu-OH plays a role in studying protein interactions and enzyme kinetics. It’s used to create peptides that mimic parts of proteins, helping researchers understand how proteins interact with each other and with other molecules within the cell .

Pharmacology

In pharmacological research, peptides synthesized using Fmoc-(fmochmb)leu-OH can be used to develop new drugs. These peptides can act as inhibitors or activators of certain biological pathways, making them potential therapeutic agents .

Organic Synthesis

Fmoc-(fmochmb)leu-OH: is also valuable in organic synthesis. It provides a protective group for amino acids that can be selectively removed without affecting other sensitive functional groups in the molecule. This selectivity is essential for the synthesis of complex organic compounds .

Medicinal Chemistry

In medicinal chemistry, the use of Fmoc-(fmochmb)leu-OH aids in the design of novel compounds with potential therapeutic effects. Its role in the synthesis of peptides allows for the creation of new molecules that can be tested for medicinal properties .

Materials Science

Materials science benefits from Fmoc-(fmochmb)leu-OH through the development of new biomaterials. Peptides synthesized with this compound can form self-assembled structures, which have applications in creating new materials with specific properties .

Environmental Science

Lastly, in environmental science, Fmoc-(fmochmb)leu-OH can be used to synthesize peptides that bind to pollutants, aiding in their detection and quantification in environmental samples .

Safety and Hazards

Wirkmechanismus

Target of Action

Fmoc-(fmochmb)leu-OH, also known as N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-leucine, is primarily used in the field of peptide synthesis . Its primary targets are the amide bonds in peptides . The compound plays a crucial role in protecting these bonds during the synthesis process .

Mode of Action

The compound works by inhibiting the aggregation of peptides during Fmoc Solid Phase Peptide Synthesis (SPPS) . It achieves this through the protection of amide bonds, which has been shown to lead to products of increased purity . The compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .

Biochemical Pathways

The compound affects the biochemical pathway of peptide synthesis. It is used as a protecting group for amines, where it can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .

Pharmacokinetics

It is known that the compound is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of the action of Fmoc-(fmochmb)leu-OH is the successful synthesis of peptides with increased purity . The compound’s ability to protect amide bonds prevents the aggregation of peptides during synthesis, leading to higher quality end products .

Action Environment

The action of Fmoc-(fmochmb)leu-OH is influenced by the environment in which it is used. For instance, the compound is base-labile, meaning it is sensitive to basic conditions . Therefore, the pH of the environment can significantly impact its stability and efficacy. Additionally, the compound is typically stored at temperatures between +2°C to +8°C , indicating that temperature can also influence its stability.

Eigenschaften

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H41NO8/c1-27(2)22-40(42(46)47)45(43(48)51-25-38-34-16-8-4-12-30(34)31-13-5-9-17-35(31)38)24-28-20-21-29(50-3)23-41(28)53-44(49)52-26-39-36-18-10-6-14-32(36)33-15-7-11-19-37(33)39/h4-21,23,27,38-40H,22,24-26H2,1-3H3,(H,46,47)/t40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZVDKKVQNKRCW-FAIXQHPJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H41NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(fmochmb)leu-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-1-(thieno[2,3-b]pyridin-3-yl)ethanol](/img/structure/B588777.png)

![9-Oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene](/img/structure/B588781.png)

![2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride](/img/structure/B588792.png)